molecular formula C22H28ClN9O4 B008401 Distamycin A hydrochloride CAS No. 6576-51-8

Distamycin A hydrochloride

Cat. No.: B008401
CAS No.: 6576-51-8
M. Wt: 518.0 g/mol
InChI Key: SFYSJFJQEGCACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Distamycin A hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H28ClN9O4 and its molecular weight is 518.0 g/mol. The purity is usually 95%.
The exact mass of the compound Stallimycin hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150528. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O4.ClH/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24;/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYSJFJQEGCACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

636-47-5 (Parent)
Record name Stallimycin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301028195
Record name Stallimycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6576-51-8
Record name 1H-Pyrrole-2-carboxamide, N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6576-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stallimycin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Herperal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stallimycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-1H-pyrrole-2-carboxamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STALLIMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6010N240F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Scientific Journey of Distamycin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Distamycin A hydrochloride stands as a seminal molecule in the study of DNA-ligand interactions and the development of sequence-specific DNA binding agents. This technical guide provides an in-depth exploration of the discovery, origin, and core scientific principles of Distamycin A. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, its microbial origin, the intricate details of its mechanism of action as a minor groove binder, and its biosynthetic origins. Furthermore, this guide offers practical, field-proven insights through detailed experimental protocols for its isolation and for the characterization of its DNA binding properties using DNase I footprinting. The content is structured to provide not just a recitation of facts, but a causal narrative that illuminates the scientific reasoning behind the experimental choices that have defined our understanding of this important natural product.

Introduction: The Genesis of a DNA Minor Groove Binder

Distamycin A is a naturally occurring polypeptide antibiotic that has garnered significant attention for its ability to bind to the minor groove of double-stranded DNA with a high degree of sequence specificity.[1] This property has made it an invaluable tool in molecular biology and a foundational scaffold for the design of synthetic DNA-binding molecules with therapeutic potential.[2][3] The molecule is composed of three N-methylpyrrole carboxamide units linked by amide bonds and terminating in a formamido group at the N-terminus and a propamidinium group at the C-terminus.[1] This unique chemical architecture allows it to fit snugly within the minor groove of B-DNA, primarily at sites rich in adenine (A) and thymine (T) base pairs.[3] Its discovery marked a pivotal moment in our understanding of how small molecules can recognize and interact with specific DNA sequences, paving the way for the development of novel antiviral, antiprotozoal, and anticancer agents.[2][4] This guide aims to provide a comprehensive technical overview of Distamycin A, from its humble beginnings in a soil bacterium to its sophisticated applications in modern research.

Discovery and Origin: A Tale of Streptomyces

The story of Distamycin A begins in the laboratories of Farmitalia Research Laboratories in Milan, Italy. In a 1964 publication in Nature, a team led by F. Arcamone described the structure and synthesis of a new antibiotic, which they named Distamycin A.[5][6][7] This seminal work laid the groundwork for decades of research into this fascinating molecule.

The Source Organism: Streptomyces distallicus

Distamycin A is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces distallicus.[3] Members of the genus Streptomyces are renowned for their ability to produce a wide array of bioactive compounds, including a majority of the clinically used antibiotics. The isolation of Distamycin A from S. distallicus highlighted the vast and largely untapped potential of microbial sources for the discovery of novel therapeutic agents.

Early Isolation and Purification

While the original 1964 paper by Arcamone et al. focused on the structure and synthesis, subsequent work has established general protocols for the isolation of secondary metabolites from Streptomyces cultures. The following is a generalized workflow for the fermentation and isolation of Distamycin A, based on common practices for similar natural products.

A generalized workflow for the isolation and purification of Distamycin A.

Mechanism of Action: The Art of Minor Groove Binding

The biological activity of Distamycin A stems from its remarkable ability to bind non-covalently to the minor groove of B-DNA. This interaction is highly specific for sequences containing clusters of A-T base pairs.

Molecular Recognition

The binding of Distamycin A to the DNA minor groove is a thermodynamically favorable process driven by a combination of forces:

  • Hydrogen Bonding: The amide (-CONH-) groups of the pyrrole carboxamide backbone form hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine located on the floor of the minor groove.[3]

  • Van der Waals Interactions: The crescent shape of the Distamycin A molecule allows for close van der Waals contacts with the walls of the minor groove.

  • Electrostatic Interactions: The positively charged propamidinium tail interacts favorably with the negatively charged phosphate backbone of DNA, further stabilizing the complex.[3]

This multi-pronged interaction results in a tight and specific binding, effectively displacing water molecules from the minor groove.

Distamycin_A_DNA_Binding cluster_DNA B-DNA Minor Groove (A-T Rich Region) cluster_Distamycin Distamycin A DNA_Backbone Phosphate Backbone (-ve charge) AT_Bases Adenine (N3) & Thymine (O2) on the groove floor Amide_Groups Amide (-CONH-) Groups Amide_Groups->AT_Bases Hydrogen Bonds Pyrrole_Rings N-methylpyrrole Rings Pyrrole_Rings->AT_Bases Van der Waals Contacts Amidinium_Group Propamidinium Group (+ve charge) Amidinium_Group->DNA_Backbone Electrostatic Attraction

Intermolecular forces governing Distamycin A's binding to the DNA minor groove.
Quantitative Analysis of DNA Binding

The affinity of Distamycin A for DNA can be quantified by its dissociation constant (Kd), which is the concentration of the ligand at which half of the binding sites on the DNA are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.[8] The binding affinity of Distamycin A is highly dependent on the specific DNA sequence.

DNA SequenceDissociation Constant (Kd)MethodReference
Poly(dA-dT)·Poly(dA-dT)~10-8 MSpectrophotometryF. Arcamone (Review)
Poly(dA)·Poly(dT)~10-7 MSpectrophotometryF. Arcamone (Review)
Calf Thymus DNA~10-6 MSpectrophotometryF. Arcamone (Review)
d(AAT)21.8 x 10-7 MCalorimetryPLOS ONE, 2011[3]
d(ATAT)27.7 x 10-8 MCalorimetryPLOS ONE, 2011[3]

Note: The binding affinities can vary depending on the experimental conditions such as buffer composition, salt concentration, and temperature.

Biosynthesis of Distamycin A

The biosynthesis of Distamycin A in Streptomyces distallicus is believed to follow a non-ribosomal peptide synthetase (NRPS) pathway. While the complete biosynthetic gene cluster has not been fully elucidated in the literature, the structure of Distamycin A strongly suggests the involvement of NRPS machinery. These large, multi-domain enzymes assemble complex peptides from amino acid precursors in an assembly-line fashion. The proposed building blocks for Distamycin A are 4-amino-1-methyl-2-pyrrolecarboxylic acid and β-alanine, which are activated and sequentially added by the NRPS modules.

Experimental Protocols: A Practical Guide

Detailed Protocol for DNase I Footprinting with Distamycin A

DNase I footprinting is a powerful technique to identify the specific binding sites of a ligand on a DNA fragment. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern when analyzed by gel electrophoresis.

Materials:

  • DNA fragment of interest (e.g., a PCR product or a restriction fragment), end-labeled with 32P.

  • This compound stock solution (e.g., 1 mM in water).

  • DNase I (RNase-free).

  • DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM CaCl2).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen).

  • Formamide loading dye.

  • Denaturing polyacrylamide gel (e.g., 8%).

  • Maxam-Gilbert sequencing ladder of the same DNA fragment (for precise localization of the footprint).

Procedure:

  • DNA-Ligand Binding:

    • In a microcentrifuge tube, mix the 32P-labeled DNA fragment (e.g., 10,000-20,000 cpm) with the DNase I reaction buffer.

    • Add varying concentrations of Distamycin A to different tubes (e.g., 0, 0.1, 1, 10, 100 µM).

    • Incubate at room temperature for 30 minutes to allow for binding equilibrium to be reached.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be predetermined in a pilot experiment to achieve partial digestion (on average, one cut per DNA molecule).

    • Incubate for a short, precisely timed period (e.g., 1-2 minutes) at room temperature.

    • Stop the reaction by adding an excess of the stop solution.

  • Purification and Analysis:

    • Extract the DNA with phenol:chloroform:isoamyl alcohol (25:24:1) and precipitate with ethanol.

    • Wash the DNA pellet with 70% ethanol and air dry.

    • Resuspend the DNA in formamide loading dye.

    • Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

    • Load the samples onto a denaturing polyacrylamide gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

    • Run the gel until the desired resolution is achieved.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

  • Data Interpretation:

    • The lane with no Distamycin A will show a ladder of bands corresponding to cleavage at every nucleotide position.

    • In the lanes with increasing concentrations of Distamycin A, a region of protection (a "footprint") will appear where the drug has bound to the DNA and inhibited DNase I cleavage.

    • The location of the footprint can be precisely determined by aligning it with the sequencing ladder.

Conclusion and Future Perspectives

Distamycin A, a natural product from Streptomyces distallicus, has had a profound impact on our understanding of DNA recognition by small molecules. Its discovery and subsequent characterization have provided invaluable tools for molecular biology and have served as a blueprint for the design of synthetic DNA-binding agents with a wide range of therapeutic applications. The continued exploration of the biosynthesis of Distamycin A and the development of novel analogs based on its unique scaffold promise to yield new and improved therapeutic agents for the treatment of various diseases. This guide provides a solid foundation for researchers entering this exciting field, offering both historical context and practical experimental guidance.

References

  • Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues.
  • Arcamone, F., Penco, S., Orezzi, P., Nicolella, V., & Pirelli, A. (1964). Structure and synthesis of distamycin A.
  • Cozzi, P. (2003). Development of distamycin-related DNA binding anticancer drugs. Current pharmaceutical design, 9(21), 1733–1742.
  • Das, C., Bag, S., Saha, I., & Kumar, G. S. (2011).
  • Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & medicinal chemistry, 9(9), 2215–2235.
  • Filipowski, M. E., Alfieri, A., Broggini, M., & D'Incalci, M. (1996). Antiviral and antiprotozoal activities of new distamycin A derivatives. Antimicrobial agents and chemotherapy, 40(5), 1297–1303.
  • Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Advanced Research in Biological Sciences, 3(5), 1-13.
  • Lakka, S. S., Gondi, C. S., Dinh, D. H., Olivero, W. C., & Rao, J. S. (2005). Specific interference of urokinase-type plasminogen activator receptor and matrix metalloproteinase-9 gene expression by double-stranded RNA results in decreased invasion, tumor growth, and angiogenesis in gliomas. The Journal of biological chemistry, 280(22), 21882–21892.
  • Luck, G., Zimmer, C., Reinert, K. E., & Arcamone, F. (1977). Specific interactions of distamycin A and its analogs with (A-T) rich and (G-C) rich duplex regions of DNA and deoxypolynucleotides. Nucleic acids research, 4(8), 2655–2670.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3144, Distamycin A. Retrieved January 27, 2024 from [Link].

  • Rucker, V. C., Foister, S., Melander, C., & Dervan, P. B. (2003). Sequence specific fluorescence detection of double strand DNA. Journal of the American Chemical Society, 125(5), 1195–1202.
  • Tanioka, M., Itoh, T., Matsuda, H., & Itoh, T. (1999). Experimental metastasis is suppressed in MMP-9-deficient mice. Clinical & experimental metastasis, 17(2), 177–181.
  • Town, B. W., Wills, E. D., & Wormall, A. (1949). Action of suramin on enzymes.
  • Zimmer, C., & Wähnert, U. (1986). Nonintercalating DNA-binding ligands: specificity of the interaction and their use as tools in biophysical, biochemical and biological investigations of the genetic material. Progress in biophysics and molecular biology, 47(1), 31–112.

Sources

Technical Guide: Distamycin A Hydrochloride – DNA Binding Specificity & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Distamycin A hydrochloride, focusing on its DNA binding thermodynamics, sequence specificity, and experimental characterization. It is designed for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Technical Summary

Distamycin A (Dst) is a pyrrole-amidine oligopeptide antibiotic that acts as a paradigmatic minor groove binder.[1][2][3] Unlike intercalators (e.g., ethidium bromide), Distamycin binds isohelically within the minor groove of B-DNA, exhibiting high specificity for AT-rich sequences (min.[2] 4 base pairs).

Its utility extends beyond simple binding; it is a structural probe for DNA conformation, a competitive inhibitor for DNA-binding proteins (transcription factors), and a scaffold for "lexitropsins"—synthetic analogues designed to read GC-rich sequences. This guide details the biophysical mechanisms of its 1:1 and 2:1 binding modes and provides validated workflows for its characterization.

Molecular Architecture of Recognition

Structural Determinants

Distamycin A consists of three N-methylpyrrole carboxamide rings ending in a positively charged propylamidinium tail.

  • Shape Complementarity: The molecule adopts a crescent shape that matches the curvature of the B-DNA minor groove.[3]

  • Hydrogen Bonding: The amide protons (NH) of the peptide linkers serve as hydrogen bond donors to the O2 of Thymine and N3 of Adenine on the floor of the minor groove.

  • Electrostatics: The terminal amidinium group interacts electrostatically with the negatively charged phosphate backbone, anchoring the molecule.

The 1:1 vs. 2:1 Binding Switch

A critical feature of Distamycin is its concentration-dependent stoichiometry.

  • 1:1 Mode: At low ratios (

    
    ), a single Distamycin molecule binds the minor groove. This mode is favored in narrow grooves (e.g., poly(dA)·poly(dT)).[3][4]
    
  • 2:1 Mode: At higher ratios, two Distamycin molecules bind side-by-side in an antiparallel orientation. This cooperative binding significantly widens the minor groove (approx. 12–15% expansion) and allows recognition of mixed AT/GC sequences, though AT preference remains dominant.

Mechanism Visualization

The following diagram illustrates the transition and forces involved in the binding process.

DistamycinBinding Dst Distamycin A (Free Ligand) Complex1 1:1 Complex (Narrow Groove) Dst->Complex1 Initial Binding (Ka ~ 10^7 M^-1) DNA AT-Rich B-DNA (Target) DNA->Complex1 Initial Binding (Ka ~ 10^7 M^-1) Complex2 2:1 Complex (Expanded Groove) Complex1->Complex2 Cooperative Binding (High Concentration) HBond H-Bonds (Amide NH -> A:N3/T:O2) Complex1->HBond Elec Electrostatics (Amidinium -> Phosphate) Complex1->Elec VdW Van der Waals (Pyrrole Stacking) Complex2->VdW Antiparallel Stacking

Figure 1: Mechanistic pathway of Distamycin A binding, highlighting the transition from monomeric to dimeric complexes driven by stacking interactions.

Quantitative Binding Dynamics

Understanding the thermodynamics is essential for designing competition assays. The 2:1 mode exhibits high cooperativity, often resulting in a binding constant (


) significantly higher than the monomeric mode.
Table 1: Comparative Binding Parameters (Approximate Values)
Parameter1:1 Binding Mode2:1 Binding Mode
Target Sequence 5'-AAAA-3' / 5'-AATT-3'5'-AAATT-3' / 5'-ATATA-3'
Binding Constant (

)


M


M

(Overall

)
Groove Width Narrow (

Å)
Expanded (

Å)
Dissociation Kinetics Fast (

s

)
Slow (

s

)
Driving Force Enthalpic (

) & Entropic (

)
Highly Enthalpic (Stacking)

Note: Values vary based on specific buffer conditions (ionic strength) and exact DNA sequence [1, 3].

Validated Experimental Workflows

Protocol: DNase I Footprinting

This is the "gold standard" for determining sequence specificity. Distamycin protects the minor groove from DNase I cleavage, resulting in a blank region ("footprint") on a sequencing gel.

Reagents:

  • Binding Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM NaCl, 10 mM MgCl

    
    , 1 mM CaCl
    
    
    
    .
  • Probe:

    
    P-labeled DNA fragment (approx. 200 bp).
    
  • Distamycin Stock: 1 mM in ddH

    
    O (Store at -20°C, protect from light).
    

Step-by-Step Workflow:

  • Probe Preparation: 5'-end label the DNA fragment using [

    
    -
    
    
    
    P]ATP and T4 Polynucleotide Kinase. Purify via PAGE or spin column.
  • Equilibration:

    • Mix labeled DNA (

      
       cpm) with binding buffer.
      
    • Add Distamycin A to final concentrations ranging from 0.1

      
      M to 50 
      
      
      
      M.
    • Critical: Incubate for 20 minutes at 25°C . (Equilibrium is fast, but 20 min ensures stability).

  • Cleavage Reaction:

    • Add DNase I (0.01 units).

    • Incubate for exactly 1 minute at 25°C.

  • Quenching:

    • Add 100

      
      L Stop Solution (200 mM NaCl, 30 mM EDTA, 1% SDS, 50 
      
      
      
      g/mL yeast tRNA).
    • The EDTA chelates Mg

      
      /Ca
      
      
      
      , instantly halting DNase I.
  • Precipitation & Electrophoresis:

    • Ethanol precipitate, wash with 70% EtOH, dry.

    • Resuspend in formamide loading dye.

    • Run on 8% denaturing polyacrylamide sequencing gel.

  • Analysis: Visualize via phosphorimaging. Protected AT-rich regions will appear as gaps compared to the control lane (no drug).

Self-Validation Check:

  • Control Lane: Must show a uniform ladder of bands. If bands are smeared, the DNA is degraded or the gel was run too hot.

  • GA Lane: Run a Maxam-Gilbert G+A ladder to map the exact sequence position of the footprint.

Protocol: Circular Dichroism (CD) Spectroscopy

CD is non-destructive and distinguishes between 1:1 and 2:1 modes based on the induced CD (ICD) signal. Free Distamycin is achiral and has no CD signal. Upon binding DNA, it acquires a strong ICD signal.

Workflow:

  • Baseline: Measure CD spectrum of DNA alone (20

    
    M base pairs) in 10 mM phosphate buffer (pH 7.0).
    
  • Titration: Add Distamycin aliquots (ratios

    
     to 
    
    
    
    ).
  • Observation:

    • 1:1 Mode: Positive ICD band centered at 315-330 nm .

    • 2:1 Mode: As concentration increases, a new, intense positive band appears at 260-280 nm (exciton coupling between stacked chromophores).

  • Interpretation: An isosbestic point indicates a clean two-state transition. Lack of an isosbestic point suggests complex multi-state binding [4].

Visualization of Experimental Logic

The following flowchart outlines the decision process for characterizing Distamycin binding.

FootprintingWorkflow Start Start: Characterize Specificity Step1 1. Synthesize/Label DNA Probe (32P or Fluorescent) Start->Step1 Step2 2. Incubate with Distamycin (Titration: 0.1 - 50 uM) Step1->Step2 Step3 3. DNase I Digestion (1 min, 25C) Step2->Step3 Step4 4. Quench & Precipitate Step3->Step4 Step5 5. Denaturing PAGE Step4->Step5 Decision Are footprints clear? Step5->Decision Result Map Sequence Specificity Decision->Result Yes Retry Adjust [DNase] or [Mg2+] Decision->Retry No (Over/Under digested) Retry->Step3

Figure 2: Logical workflow for DNase I footprinting analysis of Distamycin A.

Troubleshooting & Optimization (Expert Insights)

  • Buffer Ionic Strength: Distamycin binding is salt-dependent. High salt (>200 mM NaCl) competes with the electrostatic interaction of the amidinium tail, weakening binding (

    
     decreases). For maximum sensitivity, use buffers with <100 mM NaCl.
    
  • Ethanol Precipitation Loss: The drug-DNA complex can be lipophilic. When precipitating after footprinting, ensure thorough washing with 70% ethanol to remove unbound drug which might interfere with gel migration.

  • Paradoxical Polymerase Stimulation: While generally an inhibitor, Distamycin can stimulate DNA polymerase activity on poly(dA)[4]·poly(dT) templates by stabilizing the primer-template complex, preventing non-productive dissociation [5]. Be aware of this if using Dst in replication assays.

References

  • Pelton, J. G., & Wemmer, D. E. (1989). Structural characterization of a 2:1 distamycin A.d(CGCAAATTGGC) complex by NMR spectroscopy. Proceedings of the National Academy of Sciences. Link

  • Coll, M., et al. (1987). Molecular structure of the netropsin-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment. Biochemistry.[2][4] Link

  • Fagan, P., & Wemmer, D. E. (1992). Cooperative binding of distamycin-A to DNA in the 2:1 mode.[5][6][7] Journal of the American Chemical Society. Link

  • Swalley, S. E., et al. (1998). Circular dichroic and kinetic differentiation of DNA binding modes of distamycin.[5][8][9] Biochemistry.[2][4] Link

  • Levy, A., et al. (1989).[4] Distamycin paradoxically stimulates the copying of oligo(dA).poly(dT) by DNA polymerases.[4] Biochemistry.[2][4] Link

  • Churchill, M. E., et al. (1990). Detection of drug binding to DNA by hydroxyl radical footprinting.[2] Proceedings of the National Academy of Sciences. Link

Sources

Technical Guide: Distamycin A Hydrochloride – Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Distamycin A hydrochloride is an oligopeptide antibiotic originally isolated from Streptomyces distallicus. It serves as the archetype for minor groove binders (MGBs) , a class of small molecules that recognize specific DNA sequences without intercalating between base pairs. Its ability to bind A-T rich tracts with high affinity has made it a fundamental tool in structural biology and a template for "lexitropsins"—synthetic analogues designed to target genomic sequences for gene regulation and cancer therapy.

This guide provides a rigorous technical analysis of Distamycin A, detailing its dual-mode binding mechanics, validated experimental protocols for characterizing ligand-DNA interactions, and its evolution in drug development.

Part 1: Molecular Architecture & Binding Mechanics

Chemical Structure and Properties

Distamycin A consists of three N-methylpyrrole carboxamide rings connected by amide bonds, terminating in a positively charged amidine tail (propylamidinium). This crescent-shaped structure is isohelical with the minor groove of B-DNA.

PropertySpecification
CAS Number 6576-51-8
Molecular Formula C22H27N9O4 · HCl
Molecular Weight ~517.97 g/mol
Solubility Soluble in water, methanol; slightly soluble in ethanol.
Extinction Coefficient ε = 34,000 M⁻¹cm⁻¹ at 303 nm (in aqueous buffer)
Stability Stable in lyophilized form at -20°C. Solutions degrade if exposed to light/heat.
The Dual-Binding Mechanism

Distamycin exhibits a unique concentration-dependent binding behavior.

  • 1:1 Binding Mode: At low concentrations, a single drug molecule fits into the minor groove of A-T rich sequences (min.[1] 4 base pairs). The amide protons of the drug form bifurcated hydrogen bonds with the N3 of adenine and O2 of thymine.

  • 2:1 Binding Mode: At higher concentrations, two Distamycin molecules bind simultaneously in an antiparallel, side-by-side arrangement within the minor groove.[2] This expands the groove width significantly (approx. 3-4 Å wider than native B-DNA).

Causality of Interaction:

  • Shape Complementarity: The curvature of the pyrrole backbone matches the twist of the DNA helix.

  • Electrostatics: The cationic amidine tail interacts with the anionic phosphate backbone, anchoring the molecule.

  • Thermodynamics: Binding is enthalpy-driven (

    
    ) due to hydrogen bond formation and van der Waals contacts, overcoming the entropic cost of ordering the drug.
    
Visualization of Binding Pathways

The following diagram illustrates the equilibrium between free DNA, the 1:1 monomeric complex, and the 2:1 dimeric complex.

DistamycinBinding DNA Free B-DNA (A-T Rich) Complex1 1:1 Complex (Narrow Groove) DNA->Complex1 + Dst (Low Conc) Kd ~ 10^-7 M Dst Distamycin A (Ligand) Dst->Complex1 Complex2 2:1 Complex (Expanded Groove Antiparallel Dimer) Dst->Complex2 Complex1->Complex2 + Dst (High Conc) Cooperativity

Caption: Kinetic pathway of Distamycin A binding, transitioning from monomeric insertion to cooperative dimeric stacking.[3]

Part 2: Experimental Frameworks

Protocol: Quantitative DNase I Footprinting

This assay identifies the specific binding sites of Distamycin on a DNA fragment by protecting the backbone from enzymatic cleavage.

Reagents:

  • Labeling: [γ-32P]ATP, T4 Polynucleotide Kinase.

  • Binding Buffer (5X): 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 50 mM MgCl₂, 5 mM DTT, 25% Glycerol.

  • Digestion: DNase I (0.1 units/µL), CaCl₂/MgCl₂ mix.

  • Stop Solution: 200 mM NaCl, 30 mM EDTA, 1% SDS, 100 µg/mL yeast tRNA.

Step-by-Step Methodology:

  • Probe Preparation: End-label a specific DNA restriction fragment (approx. 100-200 bp) using T4 PNK and [γ-32P]ATP. Purify via PAGE or spin columns to remove unincorporated nucleotides.

  • Equilibration:

    • Mix labeled DNA (~10,000 cpm) with varying concentrations of Distamycin A (0 µM to 50 µM).

    • Incubate at 25°C for 30 minutes . Rationale: Ensures thermodynamic equilibrium is reached before digestion.

  • Digestion:

    • Add DNase I (optimized to produce ~1 cut per molecule).

    • Incubate for exactly 1 minute .

    • Critical Control: Include a "G+A" sequencing lane (Maxam-Gilbert) for precise base identification.

  • Termination: Rapidly add Stop Solution and ethanol precipitate the DNA.

  • Analysis: Resuspend in formamide loading dye, denature at 95°C, and resolve on an 8% denaturing polyacrylamide sequencing gel.

  • Data Interpretation: "Footprints" appear as clear bands where Distamycin protected the DNA from cleavage.

Protocol: Circular Dichroism (CD) Titration

CD spectroscopy is the gold standard for distinguishing 1:1 vs 2:1 binding modes, as the achiral Distamycin molecule acquires an induced CD signal (ICD) upon binding to chiral DNA.

Workflow:

  • Baseline: Record the spectrum of 10 µM DNA (in 10 mM phosphate buffer, pH 7.0) from 220–350 nm.

  • Titration: Add aliquots of Distamycin A stock to achieve ratios (

    
    ) of 0.1, 0.3, 0.5, 1.0, and 2.0.
    
  • Observation:

    • Positive ICD at 330 nm: Indicates 1:1 binding.

    • Exciton Coupling (Bisignate signal): A positive band at ~330 nm and negative at ~315 nm indicates 2:1 antiparallel dimer formation.

Part 3: Data Analysis & Interpretation

Comparative Binding Affinities

The following table summarizes binding constants (


) derived from footprinting and surface plasmon resonance (SPR) studies for typical target sequences.
DNA SequenceBinding ModeAffinity (

)
Structural Insight
AAAAA 1:1

M⁻¹
Narrow minor groove favors monomeric insertion.
ATATAT 2:1

M⁻¹ (Dimer)
Alternating AT geometry allows groove expansion, favoring dimer.
GCGCGC Negligible<

M⁻¹
Exocyclic amine of Guanine (N2) sterically hinders deep penetration.
Workflow Visualization: Footprinting Analysis

FootprintingWorkflow Step1 1. DNA Labeling (32P-End Labeling) Step2 2. Equilibration (DNA + Distamycin) Step1->Step2 Step3 3. Limited Digestion (DNase I, 1 min) Step2->Step3 Equilibrium Reached Step4 4. Electrophoresis (Sequencing Gel) Step3->Step4 Stop & Precipitate Step5 5. Autoradiography (Visualize Protected Bands) Step4->Step5

Caption: Step-by-step workflow for DNase I footprinting to map Distamycin binding sites.

Part 4: Therapeutic Evolution & Future Horizons

From Distamycin to Lexitropsins

While Distamycin A itself is toxic and lacks specificity for GC-rich sequences, it spurred the development of Lexitropsins . By replacing the pyrrole rings (Py) with imidazole (Im) rings, researchers created "programmable" DNA binders.

  • Py/Py/Py: Recognizes A/T, T/A.

  • Im/Py/Py: Recognizes G/C.

  • Py/Im/Py: Recognizes C/G.

Current Applications
  • Conjugates: Distamycin linked to alkylating agents (e.g., tallimustine) directs cytotoxic damage to specific genomic loci.

  • Gene Regulation: Inhibition of transcription factor binding (e.g., TBP or NF-κB) by occupying the minor groove of promoter regions.

  • Chromatin Remodeling: Distamycin binding induces chromatin compaction, useful for in vitro structural studies of nucleosomes.

References

  • Pelton, J. G., & Wemmer, D. E. (1989). Structural characterization of a 2:1 distamycin A.d(CGCAAATTGGC) complex by two-dimensional NMR. Proceedings of the National Academy of Sciences. Link

  • Waring, M. J. (1965). Complex formation between ethidium bromide and nucleic acids. Journal of Molecular Biology.[4] (Foundational context for binding assays). Link

  • Coll, M., et al. (1987). Molecular structure of the netropsin-d(GGCCAATTGG) complex: DNA conformation in an alternating B-DNA helix. Proceedings of the National Academy of Sciences. Link

  • Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at sub-nanomolar concentrations. Nature. Link

  • Dasgupta, D., et al. (2011). Effect of DNA Groove Binder Distamycin A upon Chromatin Structure.[1] PLOS ONE. Link

Sources

Methodological & Application

Advanced Chromatin Profiling: The Distamycin A Hydrochloride Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Distamycin A hydrochloride is a pyrrole-amidine oligopeptide antibiotic that functions as a sequence-specific minor groove binder. Unlike intercalating agents (e.g., ethidium bromide), Distamycin A binds non-covalently to the minor groove of B-DNA with a high affinity for AT-rich sequences. This guide details its application in chromatin research, specifically for differential heterochromatin staining (DA-DAPI banding), competitive displacement of architectural transcription factors (HMGA1), and high-resolution DNA footprinting.

Mechanism of Action: The Minor Groove Invasion

To effectively utilize Distamycin A, one must understand its structural interaction with the DNA helix.[1][2]

  • Binding Site: Distamycin A binds to the minor groove of double-stranded DNA, specifically targeting runs of 4–5 A-T base pairs.

  • Chemical Interaction: The crescent shape of the molecule fits the curvature of the minor groove. The amide hydrogens of the oligopeptide form bifurcated hydrogen bonds with the N3 of adenine and the O2 of thymine.

  • Water Displacement: Binding requires the displacement of the "spine of hydration" (ordered water molecules) typically found in the minor groove of AT-rich DNA.

  • Stoichiometry:

    • 1:1 Mode: At low concentrations, one drug molecule binds one DNA site.

    • 2:1 Mode: At higher concentrations, two Distamycin molecules can bind side-by-side in an antiparallel orientation within the minor groove, expanding the groove width.

Visualization: Minor Groove Binding Dynamics

DistamycinMechanism DNA_AT AT-Rich B-DNA (Minor Groove) WaterSpine Spine of Hydration (Ordered Water) DNA_AT->WaterSpine Stabilized by Complex_1 1:1 Complex (Narrow Groove) DNA_AT->Complex_1 Distamycin Distamycin A (Crescent Shape) Distamycin->WaterSpine Displaces Distamycin->Complex_1 Low Conc. Complex_2 2:1 Antiparallel Dimer (Widened Groove) Complex_1->Complex_2 High Conc. (Cooperative Binding)

Figure 1: Mechanism of Distamycin A binding, showing the displacement of hydration shells and the concentration-dependent shift from 1:1 to 2:1 binding modes.

Application I: DA-DAPI Differential Staining (Cytogenetics)

Distamycin A is most famous for the DA-DAPI banding technique. While DAPI generally stains all DNA, pre-treatment with Distamycin A quenches DAPI fluorescence at most sites except specific constitutive heterochromatin regions (e.g., human chromosomes 1, 9, 15, 16, and Y). This creates a high-contrast negative/positive banding pattern used to identify chromosomal abnormalities.

Protocol: DA-DAPI Sequential Staining

Reagents:

  • Stock Solution A (Distamycin): 0.2 mg/mL Distamycin A in McIlvaine’s buffer (pH 7.0). Store at -20°C.

  • Stock Solution B (DAPI): 0.2 µg/mL DAPI in McIlvaine’s buffer (pH 7.0).

  • McIlvaine’s Buffer (pH 7.0): Mix 18 mL of 0.1 M Citric Acid and 82 mL of 0.2 M Na2HPO4.

Workflow:

  • Slide Preparation: Age slides with metaphase spreads at room temperature for 3 days or bake at 60°C for 2 hours.

  • Rehydration: Rinse slides in PBS (pH 7.0) for 5 minutes.

  • Distamycin Block: Flood the slide with Stock Solution A (Distamycin). Cover with a coverslip to prevent evaporation.

    • Incubation: 15 minutes at Room Temperature (RT) in a humid chamber.

  • Wash: Briefly rinse with McIlvaine’s buffer to remove excess unbound Distamycin.

  • DAPI Counterstain: Flood slide with Stock Solution B (DAPI).

    • Incubation: 15–20 minutes at RT in the dark.

  • Mounting: Rinse with buffer, air dry, and mount in an anti-fade medium (e.g., Vectashield).

  • Analysis: View under a fluorescence microscope with a UV filter (365 nm excitation).

Expected Results:

  • DA-DAPI Positive: Centromeric heterochromatin of Chromosomes 1, 9, 15, 16, and the distal Yq.

  • Quenched: General euchromatin arms will appear significantly fainter than in a standard DAPI stain.

Application II: Competitive Minor Groove Footprinting

Distamycin A is a powerful tool for mapping the binding sites of architectural proteins like HMGA1 or probing chromatin structure. Because it competes for the minor groove, it can be used to validate the specificity of other minor groove binders or to inhibit specific transcription factors.

Protocol: DNase I Footprinting with Distamycin Competition

This assay determines if a protein of interest (e.g., a transcription factor) binds to the same AT-rich minor groove sites as Distamycin.

Reagents:

  • DNA Probe: 32P-labeled or Fluorescently labeled DNA fragment containing the target sequence.

  • Binding Buffer: 25 mM Tris-HCl (pH 7.9), 6.25 mM MgCl2, 0.5 mM EDTA, 50 mM KCl, 10% glycerol.

  • Distamycin Working Solution: Serial dilutions (1 µM, 5 µM, 10 µM, 50 µM).

  • DNase I: 0.01 units/µL.

Workflow:

  • Equilibration: Mix 20,000 cpm of labeled DNA probe with Binding Buffer.

  • Competition Setup:

    • Control: DNA + Buffer only.

    • Protein Only: DNA + Protein of Interest.[1][2][3][4][5][6][7][8][9]

    • Drug Only: DNA + Distamycin (Gradient concentrations).

    • Competition: DNA + Protein (Pre-incubated 15 min) + Distamycin (Added subsequently).

  • Incubation: Incubate mixtures for 20 minutes at RT.

  • Digestion: Add DNase I to each reaction. Incubate for exactly 1 minute at RT.

  • Termination: Add Stop Solution (200 mM NaCl, 30 mM EDTA, 1% SDS, 100 µg/mL yeast tRNA).

  • Purification: Phenol-chloroform extract and ethanol precipitate the DNA.

  • Electrophoresis: Resuspend pellets in loading dye and run on a 6-8% denaturing polyacrylamide sequencing gel.

  • Imaging: Expose to phosphor screen or X-ray film.

Visualization: Competitive Displacement Logic

CompetitionAssay HMGA HMGA1 Protein (AT-Hook) Binding Competitive Binding HMGA->Binding Dist Distamycin A (Minor Groove Binder) Dist->Binding DNA AT-Rich DNA DNA->Binding Outcome1 HMGA Bound (No Distamycin) Binding->Outcome1 Low [Dist] Outcome2 Displacement (Distamycin Excess) Binding->Outcome2 High [Dist]

Figure 2: Logic flow for competitive displacement assays. Distamycin A displaces HMGA1 proteins from AT-rich sites due to overlapping binding specificities.

Quantitative Data Summary

The following table summarizes the binding properties and experimental parameters for Distamycin A.

ParameterValue / CharacteristicContext
Binding Constant (K) ~ 2 × 108 M-1High affinity for poly(dA)·poly(dT)
Binding Site Size 5 Base PairsCovers approx. one half-turn of helix
Extinction Coefficient 34,000 M-1 cm-1At 303 nm (in water/buffer)
Solubility ~ 20 mg/mLSoluble in water, DMSO, Methanol
Working Conc. (Staining) 50 – 200 µg/mLFor DA-DAPI banding
Working Conc. (Inhibition) 1 – 10 µMFor inhibiting TBP/HMGA1 in vitro

Troubleshooting & Optimization

Issue: Poor Banding Contrast in DA-DAPI

  • Cause: Incomplete quenching of DAPI by Distamycin.

  • Solution: Increase the Distamycin incubation time to 20-30 minutes or increase concentration to 0.4 mg/mL. Ensure the slide is not washed too vigorously between the Distamycin and DAPI steps; the Distamycin must remain bound to the non-heterochromatic regions to quench the DAPI.

Issue: Precipitation in Stock Solution

  • Cause: High salt concentration or low temperature.

  • Solution: this compound is best dissolved in sterile distilled water or low-salt buffer (5 mM Tris). Avoid freezing and thawing repeatedly. Aliquot small volumes and store at -20°C.

Issue: No Footprint Observed

  • Cause: DNase I digestion is too aggressive (smear) or too weak (intact band).

  • Solution: Perform a DNase I titration ladder before the actual experiment to find the optimal enzyme unit per µg of DNA.

References

  • Schweizer, D. (1981). Counterstain-enhanced chromosome banding. Human Genetics, 57(1), 1-14. Link

  • Radic, M. Z., Lundgren, K., & Hamkalo, B. A. (1987). Curvature of mouse satellite DNA and condensation of heterochromatin. Cell, 50(7), 1101-1108. Link

  • Reeves, R., & Nissen, M. S. (1990). The A.T-DNA-binding domain of mammalian high mobility group I chromosomal proteins.[9] Journal of Biological Chemistry, 265(15), 8573-8582. Link

  • Wemmer, D. E. (2000). Designed sequence-specific minor groove ligands. Annual Review of Biophysics and Biomolecular Structure, 29, 439-461. Link

  • Majumder, P., & Dasgupta, D. (2011).[7] Effect of DNA Groove Binder Distamycin A upon Chromatin Structure.[1][3][7][10][11] PLoS ONE, 6(10), e26486.[7] Link

Sources

Application Note: Distamycin A Hydrochloride in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Differential Contrast Enhancement and Heterochromatin Banding

Executive Summary

Distamycin A (DA) is an oligopeptide antibiotic that acts as a sequence-specific DNA minor groove binder. Unlike standard fluorophores (e.g., DAPI, Hoechst), Distamycin A is effectively non-fluorescent under standard microscopy conditions. Its utility in fluorescence imaging lies in its ability to modulate the fluorescence of other dyes through competitive binding and energy transfer.

This guide details the use of Distamycin A as a contrast-enhancing counterstain. Its primary applications are the generation of DA/DAPI bands (highlighting specific constitutive heterochromatin on human chromosomes 1, 9, 15, 16, and Y) and the enhancement of R-banding when used with Chromomycin A3.

Scientific Foundation: Mechanism of Action

To use Distamycin A effectively, one must understand the underlying binding kinetics.

2.1 Minor Groove Binding & Specificity

Distamycin A binds isohelically to the minor groove of B-DNA, showing a strong preference for A-T rich sequences (requiring 4–5 consecutive A-T pairs).[1][2] It stabilizes the DNA helix via hydrogen bonding between its amide protons and the N3 of adenine or O2 of thymine.[3]

2.2 The "Quenching vs. Preservation" Paradox

When used with DAPI (also an A-T specific minor groove binder), Distamycin A exhibits a concentration-dependent dual effect:

  • General Quenching (Euchromatin): In most A-T rich regions, Distamycin A has a higher binding affinity than DAPI or binds cooperatively in a way that displaces DAPI or quenches its fluorescence via non-radiative energy transfer.

  • Specific Preservation (Heterochromatin): In highly repetitive satellite DNA (specifically Satellite II and III found in centromeric heterochromatin), the unique geometry of the DNA allows DAPI to remain bound or protected even in the presence of Distamycin A. This results in the specific highlighting of these regions while the rest of the chromosome fades.

2.3 Visualization of Mechanism

G node_dna A-T Rich DNA (Minor Groove) node_complex_eu Euchromatin Complex (DA displaces DAPI) node_dna->node_complex_eu Standard Binding node_complex_het Heterochromatin Complex (DA + DAPI Stable) node_dna->node_complex_het Satellite DNA Structure node_dapi DAPI (Fluorescent) node_dapi->node_complex_eu Competition node_dapi->node_complex_het Co-binding/Protection node_da Distamycin A (Non-Fluorescent) node_da->node_complex_eu High Affinity node_da->node_complex_het Co-binding node_result_eu Quenched Signal (Dark Bands) node_complex_eu->node_result_eu Fluorescence Loss node_result_het Bright Signal (DA/DAPI Bands) node_complex_het->node_result_het Fluorescence Retention

Figure 1: Mechanism of Differential Staining. Distamycin A competes with DAPI in euchromatin (quenching) but allows DAPI fluorescence in specific heterochromatic regions.

Protocol A: Distamycin A/DAPI (DA/DAPI) Banding

Purpose: Identification of chromosomal markers on human chromosomes 1, 9, 15, 16, and the Y heterochromatin. This is critical for detecting polymorphisms and structural abnormalities involving pericentromeric heterochromatin.

Reagents Required[4][5][6]
  • Stock Solution A (DAPI): 0.2 mg/mL in distilled water. Store at -20°C.

  • Stock Solution B (Distamycin A): 0.2 mg/mL in McIlvaine’s buffer (pH 7.0) or distilled water. Store at -20°C protected from light.

  • McIlvaine’s Buffer (pH 7.0): Mixture of 0.1 M Citric Acid and 0.2 M Na₂HPO₄.

  • Mounting Medium: Glycerol/Buffer (1:[4]1) or commercial anti-fade (e.g., Vectashield) without DAPI.

Step-by-Step Workflow
  • Slide Preparation:

    • Age slides for 3 days at room temperature or bake at 60°C for 2 hours. Fresh slides may result in bloated chromosomes.

  • Distamycin A Staining (Pre-stain):

    • Flood the slide with Distamycin A working solution (50 µg/mL diluted in McIlvaine’s buffer).

    • Incubate for 15 minutes at room temperature in a humid chamber (protected from light).

    • Note: Some protocols use simultaneous staining, but sequential (DA first) often yields more reproducible quenching.

  • Washing:

    • Rinse briefly with McIlvaine’s buffer or distilled water to remove excess DA.

  • DAPI Staining:

    • Flood slide with DAPI working solution (0.2–0.6 µg/mL in McIlvaine’s buffer).

    • Incubate for 10–20 minutes in the dark.

  • Final Wash & Mount:

    • Rinse thoroughly with buffer.

    • Mount with a coverslip using the mounting medium. Squeeze out excess liquid gently.

    • Critical: Allow the slide to stabilize in the dark for 30 minutes before imaging. The DA/DAPI contrast often improves after a short equilibration period.

Imaging Settings
  • Filter Set: Standard DAPI filter (Excitation: 358 nm, Emission: 461 nm).

  • Exposure: You may need slightly higher exposure times than standard DAPI staining, as the overall chromosomal fluorescence will be lower due to DA quenching.

Protocol B: Distamycin A/Chromomycin A3 (R-Banding)

Purpose: Enhancement of R-bands (G-C rich regions). Chromomycin A3 (CMA3) is G-C specific.[5] Adding Distamycin A blocks A-T rich regions, preventing non-specific background and enhancing the contrast of the G-C bands.

Reagents Required[4][5][6]
  • Chromomycin A3 (CMA3): 0.5 mg/mL stock in buffer containing 5 mM MgCl₂ (Magnesium is required for CMA3 binding).

  • Distamycin A: 0.1 mg/mL stock.[4]

Step-by-Step Workflow
  • Primary Staining (CMA3):

    • Stain slides with CMA3 (0.5 mg/mL) for 45–60 minutes .

    • Rinse with buffer containing MgCl₂.

  • Counterstaining (Distamycin A):

    • Stain with Distamycin A (0.1 mg/mL) for 15 minutes .[4]

    • Function: DA occupies the A-T rich minor grooves, effectively "blacking out" the G-bands (which are A-T rich), thereby increasing the relative contrast of the fluorescent R-bands (G-C rich) bound by CMA3.

  • Mounting:

    • Mount in Glycerol/Buffer (1:1).[4]

    • Note: Store slides in the dark at 4°C for 24 hours prior to analysis ("maturation") to stabilize the fluorescence signal.

Data & Technical Specifications
5.1 Comparative Dye Specificity
DyeTarget SpecificityFluorescenceRole in Protocol
Distamycin A A-T Rich (Minor Groove)None / WeakQuencher / Contrast Agent
DAPI A-T Rich (Minor Groove)Blue (461 nm)Primary Fluorophore
Chromomycin A3 G-C Rich (Minor Groove)Green/Yellow (570 nm)Primary Fluorophore
Hoechst 33258 A-T Rich (Minor Groove)Blue (461 nm)Alternative to DAPI
5.2 Solubility and Stability
  • Solubility: Distamycin A HCl is soluble in water and methanol.

  • Stability: Solutions are stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Toxicity: Distamycin A is a DNA-binding agent and potential carcinogen. Wear nitrile gloves and handle in a fume hood or designated safety area.

Troubleshooting & Controls

Issue: Poor Contrast (General DAPI signal remains high)

  • Cause: Distamycin A concentration too low or incubation time too short.

  • Solution: Increase DA concentration to 100 µg/mL or extend incubation to 30 minutes. Ensure DA stock is not degraded.

Issue: Complete Quenching (No Bands Visible)

  • Cause: Distamycin A concentration too high.

  • Solution: Reduce DA concentration. Perform a titration series (10, 25, 50 µg/mL).

Issue: Rapid Photobleaching

  • Cause: Lack of anti-fade agent or high excitation intensity.

  • Solution: Use a commercial anti-fade mounting medium (e.g., Vectashield, SlowFade). Note that some anti-fades may slightly alter band sharpness; test compatibility.

Workflow Diagram

Workflow start Sample Preparation (Aged Slides) step1 Pre-Stain: Distamycin A (15 min, 50 µg/mL) start->step1 step2 Rinse: McIlvaine's Buffer step1->step2 step3 Stain: DAPI (15 min, 0.2-0.6 µg/mL) step2->step3 step4 Mount & Stabilize (30 min, Dark) step3->step4 end Fluorescence Microscopy (Excitation ~360nm) step4->end

Figure 2: Optimized Workflow for DA/DAPI Sequential Staining.

References
  • Schweizer, D., Ambros, P., & Andrle, M. (1978). Modification of DAPI banding on human chromosomes by prestaining with a DNA-binding oligopeptide antibiotic, distamycin A. Experimental Cell Research, 111(2), 327-332.[7] Link

  • Barcellona, M. L., et al. (1993). Mechanisms of distamycin A/DAPI chromosome staining. I. Competition binding effects of nonintercalative DNA groove-binding agents in situ and in vitro. Cytogenetics and Cell Genetics, 62(1), 19-25.[8] Link

  • Donlon, T. A., & Magenis, R. E. (1983). Methyl green is a substitute for distamycin A in the formation of distamycin A/DAPI C-bands. Human Genetics, 65(2), 144-146. Link

  • UCL Laboratory Protocols. (2012). A Review of the Different Staining Techniques for Human Metaphase Chromosomes. Link

Sources

Synthesis of Distamycin A Hydrochloride Derivatives for Targeted Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Distamycin A Derivatives in Oncology

Distamycin A is a natural product that exhibits potent antiviral and antiprotozoal activity, stemming from its ability to bind to the minor groove of DNA, with a high affinity for AT-rich sequences.[1][2] This inherent DNA binding capability has made it an attractive scaffold for the development of novel anticancer agents. However, Distamycin A itself possesses weak cytotoxic activity, limiting its direct therapeutic application in oncology.[3][4] The focus of modern drug development has therefore shifted to the synthesis of Distamycin A derivatives, which leverage its DNA-targeting properties to deliver potent cytotoxic moieties to cancer cells, thereby enhancing their therapeutic index.[5][6]

This guide provides a comprehensive overview of the synthesis, purification, characterization, and biological evaluation of Distamycin A hydrochloride derivatives for targeted cancer therapy. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics. The protocols and insights provided herein are grounded in established scientific principles and aim to furnish the reader with the necessary tools to design and execute the synthesis and evaluation of this promising class of compounds.

I. Design and Synthesis of Distamycin A Derivatives

The core principle behind the design of Distamycin A derivatives for targeted therapy is the conjugation of a cytotoxic "warhead" to the Distamycin A scaffold, which acts as a "vehicle" to deliver the warhead to the DNA of cancer cells. A critical aspect of this design is the nature of the linker connecting the two moieties, as its length and flexibility can significantly impact the DNA binding and alkylating properties of the conjugate.[7]

A. Strategic Approaches to Derivative Design
  • Alkylation-Based Cytotoxicity: A prevalent strategy involves the incorporation of alkylating agents, such as nitrogen mustards, which form covalent adducts with DNA, leading to cell death.[3] A notable example is Tallimustine , a benzoyl nitrogen mustard derivative of Distamycin A, which has demonstrated potent antitumor activity.[5]

  • Targeted Delivery: To enhance specificity for cancer cells and minimize off-target toxicity, Distamycin A derivatives can be conjugated to targeting ligands that recognize and bind to receptors overexpressed on the surface of cancer cells. Common targeting moieties include:

    • Antibodies: Monoclonal antibodies (mAbs) that target tumor-specific antigens can be conjugated to Distamycin A derivatives, creating antibody-drug conjugates (ADCs) for highly specific drug delivery.[7][8][9]

    • Folic Acid: The folate receptor is frequently overexpressed in various cancers, making folic acid a valuable ligand for targeting these tumors.[5][10][11]

B. Solid-Phase Synthesis Protocol for a Generic Distamycin A Analogue

Solid-phase synthesis offers a robust and efficient method for the preparation of Distamycin A analogues, allowing for the systematic variation of building blocks and the facile purification of the final products. The following protocol outlines a general approach.

Workflow for Solid-Phase Synthesis of Distamycin A Analogues

Resin 1. Resin Swelling (e.g., p-nitrophenyl carbonate Wang resin in DCM) Coupling1 2. First Building Block Coupling (e.g., Amino-nitro aromatic compound) Resin->Coupling1 Reduction1 3. Nitro Group Reduction (e.g., SnCl2·2H2O in DMF) Coupling1->Reduction1 Coupling2 4. Second Building Block Coupling (e.g., 3-nitrobenzoyl chloride) Reduction1->Coupling2 Reduction2 5. Nitro Group Reduction Coupling2->Reduction2 Iteration 6. Repeat Coupling and Reduction Cycles (to desired polyamide length) Reduction2->Iteration FinalCoupling 7. Final Moiety Coupling (e.g., Cytotoxic agent or Targeting ligand) Iteration->FinalCoupling Cleavage 8. Cleavage from Resin (e.g., TFA/DCM) FinalCoupling->Cleavage Purification 9. Purification (e.g., Preparative HPLC) Cleavage->Purification cluster_0 Cellular Uptake cluster_1 Nuclear Localization cluster_2 DNA Interaction cluster_3 Cellular Response TargetedDelivery Targeted Delivery (e.g., ADC, Folate Conjugate) NuclearEntry Entry into Nucleus TargetedDelivery->NuclearEntry PassiveDiffusion Passive Diffusion PassiveDiffusion->NuclearEntry MinorGrooveBinding Binding to DNA Minor Groove (AT-rich sequences) NuclearEntry->MinorGrooveBinding Alkylation Covalent Alkylation of DNA (by cytotoxic warhead) MinorGrooveBinding->Alkylation DNADamage DNA Damage Alkylation->DNADamage Apoptosis Apoptosis (Cell Death) DNADamage->Apoptosis

Sources

Application Note: Mechanistic Profiling of Distamycin A Hydrochloride in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Distamycin A hydrochloride is a pyrrole-amidine antibiotic that acts as a sequence-specific DNA minor groove binder.[1] Unlike non-specific intercalators (e.g., Doxorubicin), Distamycin A binds isohelically to A-T rich sequences via hydrogen bonding, van der Waals forces, and electrostatic interactions.

In modern anticancer research, Distamycin A is less frequently used as a monotherapy due to moderate potency but serves as a critical mechanistic probe and pharmacophore scaffold . Its primary utility lies in its ability to displace architectural transcription factors, specifically High Mobility Group A (HMGA) proteins, from A-T rich promoter regions.[1] Overexpression of HMGA1/2 is a hallmark of metastatic progression in carcinomas (breast, colon, thyroid).

Therapeutic Hypothesis: By occupying the minor groove, Distamycin A structurally inhibits the "AT-hook" binding motifs of HMGA proteins, collapsing the enhanceosome complex and repressing the transcription of pro-metastatic genes (e.g., KIT, IL2RA).

Material Preparation & Handling[1][2][3][4]

Compound Properties:

  • CAS: 6576-51-8 (Hydrochloride salt)[1]

  • MW: ~517.97 g/mol

  • Solubility: Soluble in water and DMSO.[2][3][4]

  • Stability: Light-sensitive; hygroscopic.[1]

Stock Solution Protocol

To ensure reproducibility, avoid repeated freeze-thaw cycles.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) for primary stock solutions (10 mM).[1] While water-soluble, aqueous solutions are less stable long-term due to potential hydrolysis of the amide bonds.[1]

  • Preparation:

    • Weigh 5.18 mg of Distamycin A HCl.

    • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (>99.9%).

    • Vortex for 30 seconds to ensure complete dissolution.[1]

  • Storage: Aliquot into light-protective amber tubes (20-50 µL/tube) and store at -20°C . Stable for 6-12 months.

  • Working Solutions: Dilute stock 1:1000 or greater in culture medium immediately prior to use to keep final DMSO concentration <0.1%.

Critical Control: Always include a "Vehicle Control" (media + 0.1% DMSO) in all assays to rule out solvent toxicity.[1]

Experimental Protocols

Experiment A: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Objective: Determine the IC50 of Distamycin A to establish a therapeutic window.

Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates.[1] Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of Distamycin A in complete medium.

    • Recommended Range: 0.1 µM to 200 µM (8-point log scale).

  • Incubation: Treat cells for 48–72 hours at 37°C/5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Data Interpretation:

Cell Line Expected IC50 Range Mechanistic Insight
HeLa 50 - 150 µM Moderate sensitivity; driven by rapid division.[1]
MCF-7 80 - 180 µM Lower sensitivity; useful for combination studies.[1]

| B16-F10 | 10 - 50 µM | High HMGA2 expression may correlate with increased sensitivity.[1] |

Experiment B: Mechanism of Action – HMGA Displacement Assay

Objective: Validate that cytotoxicity is driven by DNA binding and TF displacement, not off-target toxicity.

Method: Fluorescence Anisotropy (FA) Rationale: FA measures the rotational speed of a molecule.[5] Free fluorescent DNA tumbles fast (low anisotropy).[1] When HMGA binds, the complex tumbles slowly (high anisotropy). Adding Distamycin A displaces HMGA, returning the DNA to a fast-tumbling state (low anisotropy).[1]

Protocol:

  • Probe Design: 5'-FAM-labeled dsDNA containing an A-T rich HMGA binding site (e.g., PRDII element of the IFN-β promoter).[1]

    • Sequence: 5'-FAM-GGG AA ATT CC GGG-3' (and complement).[1]

  • Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% Glycerol.

  • Binding Reaction:

    • Mix 10 nM FAM-DNA + 100 nM Recombinant HMGA1 protein.[1]

    • Incubate 15 min at Room Temp. Measure Anisotropy (

      
      ).[1][6]
      
  • Displacement Titration:

    • Titrate Distamycin A (0.1 nM – 10 µM) into the pre-formed complex.

    • Measure Anisotropy (

      
      ) at each point.[1]
      
  • Result: A decrease in

    
     indicates successful displacement.[1]
    
Experiment C: Cell Cycle Analysis

Objective: Confirm G2/M arrest, a hallmark of minor groove binders.

Protocol:

  • Treatment: Treat cells with IC50 concentration of Distamycin A for 24 hours.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Flow Cytometry: Analyze >10,000 events.[1] Look for accumulation in the G2/M peak (4N DNA content).

Visualizations & Workflows

Mechanism of Action: HMGA Displacement

This diagram illustrates the competitive binding mechanism at the chromatin level.

MOA DNA AT-Rich DNA (Promoter Region) Complex HMGA-DNA Complex (Transcription Active) DNA->Complex  AT-Hook Binding HMGA HMGA Transcription Factor (Oncogenic) HMGA->Complex Displaced Displaced HMGA (Inactive) Complex->Displaced BlockedDNA Distamycin-DNA Complex (Transcription Blocked) Complex->BlockedDNA  Competitive Displacement Distamycin Distamycin A (Minor Groove Binder) Distamycin->BlockedDNA Apoptosis Cell Cycle Arrest & Apoptosis BlockedDNA->Apoptosis  Gene Silencing

Caption: Distamycin A competes with HMGA proteins for AT-rich minor groove sites, silencing oncogenic transcription.[1]

Experimental Workflow: From Stock to Readout

This flowchart ensures the user follows the correct sequence for stability and data integrity.

Workflow cluster_assays Parallel Assays Stock Stock Prep (DMSO, -20°C) Dilution Working Solution (Media, <0.1% DMSO) Stock->Dilution  Fresh Dilution MTT Cytotoxicity (MTT) 72h Incubation Dilution->MTT FA HMGA Displacement (FA) Cell-Free Assay Dilution->FA FACS Cell Cycle (PI) 24h Incubation Dilution->FACS Analysis Data Integration (IC50 + Kd + G2/M %) MTT->Analysis FA->Analysis FACS->Analysis

Caption: Integrated workflow for validating Distamycin A activity across cellular and molecular assays.

References

  • Mechanism of Action & HMGA Inhibition

    • Molecular basis for the inhibition of HMGA1 proteins by distamycin A. (2011).[1][7] Biochemistry.

    • Source: [1]

  • Chromatin Remodeling Effects

    • Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription.[1] (2013).[1] PLOS ONE.

    • Source: [1]

  • Derivatives and Cytotoxicity

    • Distamycin Derivatives as Potential Anticancer Agents.[1][8] (2002).[1] Current Medicinal Chemistry - Anti-Cancer Agents.

    • Source: [1]

  • Fluorescence Anisotropy Protocols

    • DNA-protein binding by fluorescence anisotropy.[1][7][9] (Application Note). BMG LABTECH.[1][5]

    • Source:

Sources

Application Note: High-Throughput Screening Assays Involving Distamycin A Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Distamycin A (as the hydrochloride salt) is a pyrrole-amidine antibiotic that binds specifically to the minor groove of AT-rich DNA sequences. While its clinical use is limited by toxicity, it remains the "Gold Standard" reference compound for characterizing novel DNA-binding agents and inhibitors of architectural transcription factors (e.g., HMGA1). This guide details two high-throughput screening (HTS) workflows where Distamycin A serves as the critical positive control: Fluorescent Intercalator Displacement (FID) for identifying novel DNA binders, and Fluorescence Polarization (FP) for screening inhibitors of protein-DNA interactions.

Introduction & Mechanism of Action

Distamycin A binds non-covalently to the minor groove of B-DNA, with a high affinity for sequences containing four or more successive Adenine/Thymine base pairs (e.g., 5'-AAAA-3' or 5'-AATT-3').

  • Structural Basis: The crescent shape of the molecule complements the curvature of the minor groove. Hydrogen bonds form between the amide protons of Distamycin and the N3 of adenine or O2 of thymine.

  • HTS Relevance: Because Distamycin occupies the minor groove, it effectively competes with other minor groove binders (MGBs) and displaces architectural proteins that rely on "AT-hook" motifs. This competitive nature is the foundation of the assays described below.

Compound Management: Distamycin A Hydrochloride

Successful HTS requires precise liquid handling. Distamycin A HCl presents specific solubility characteristics that must be managed to prevent compound precipitation in automated acoustic dispensers (e.g., Labcyte Echo).

Physicochemical Properties
PropertySpecification
CAS Number 6576-51-8
Molecular Weight 517.96 g/mol (HCl salt)
Target Sequence AT-rich Minor Groove (5'-AAAA-3')
Solubility (Water) ~20 mg/mL (Stable for 24h at 4°C)
Solubility (DMSO) ~10-20 mg/mL (Preferred for HTS stocks)
Storage & Handling Protocol
  • Stock Preparation: Dissolve Distamycin A HCl in 100% DMSO to a concentration of 10 mM.

    • Note: Ensure DMSO is anhydrous.[1] Water absorption by DMSO can accelerate degradation.

  • Aliquoting: Store in amber vials (light sensitive) at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

  • HTS Working Solution: Dilute stock into assay buffer immediately prior to use. Do not store dilute aqueous solutions overnight.[2]

Assay Protocol 1: Competitive Fluorescent Intercalator Displacement (FID)

Objective: To identify novel small molecules that bind to the DNA minor groove. Principle: The assay uses Hoechst 33258 , a fluorescent dye that also binds the AT-rich minor groove.

  • Bound State: Hoechst + DNA = High Fluorescence.[3]

  • Displacement: Distamycin (or Hit) + (Hoechst-DNA)

    
     Distamycin-DNA + Free Hoechst.
    
  • Readout: Loss of Fluorescence (Turn-off assay).

Materials
  • DNA Substrate: Self-complementary hairpin oligonucleotide containing AAAA tract (e.g., 5'-CGCAAAA GGCG-T4-CGCCTTTT GCG-3').

  • Probe: Hoechst 33258 (Ex: 350 nm / Em: 460 nm).

  • Control: Distamycin A HCl.

  • Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA.

Step-by-Step HTS Workflow
  • DNA Annealing: Dilute DNA to 2 µM in buffer. Heat to 95°C for 5 min, then cool slowly to RT (1°C/min) to form hairpins.

  • Probe Loading: Mix Annealed DNA (1 µM final) with Hoechst 33258 (1 µM final). Incubate for 30 min in dark.

    • QC Check: Fluorescence should be >10x background of free Hoechst.

  • Plate Dispensing: Dispense 20 µL of DNA-Hoechst complex into 384-well Black Low-Binding plates.

  • Compound Addition:

    • Test Wells: Add 100 nL of library compounds (final 10 µM).

    • Positive Control (Max Displacement): Add 100 nL Distamycin A (final 10 µM).

    • Negative Control (Min Displacement): Add 100 nL pure DMSO.

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Detection: Measure Fluorescence Intensity (FI) on a multimode reader (e.g., EnVision).

Mechanistic Diagram (FID)

FID_Mechanism cluster_legend Assay Logic Hoechst Hoechst 33258 (Fluorescent Probe) Complex Hoechst-DNA Complex (HIGH Fluorescence) Hoechst->Complex Bind DNA AT-Rich DNA (Target) DNA->Complex Bind Displaced Distamycin-DNA Bound + Free Hoechst (LOW Fluorescence) Complex->Displaced + Distamycin (Displacement) Distamycin Distamycin A (Competitor) Leg1 Signal Drop = Hit

Figure 1: Mechanism of the FID Assay. Distamycin A displaces the fluorescent probe, quenching the signal.

Assay Protocol 2: HMGA1 Transcription Factor Inhibition

Objective: To screen for compounds that disrupt the interaction between the oncogenic transcription factor HMGA1 and DNA. Principle: Fluorescence Polarization (FP) .

  • Bound State: HMGA1 protein + FAM-labeled DNA = Slow rotation = High mP .

  • Inhibition: Distamycin binds DNA, blocking HMGA1 = Free FAM-DNA = Fast rotation = Low mP .

Materials
  • Tracer: 5'-FAM-labeled dsDNA containing HMGA1 binding site.

  • Protein: Recombinant Human HMGA1a (His-tagged).

  • Reference Inhibitor: Distamycin A HCl (Known to inhibit HMGA1-DNA binding).

  • Assay Buffer: 25 mM HEPES pH 7.4, 50 mM KCl, 0.01% Triton X-100, 1 mM DTT.

Step-by-Step HTS Workflow
  • Reagent Prep:

    • Prepare 2x Protein Solution: 100 nM HMGA1 in assay buffer.

    • Prepare 2x Tracer Solution: 10 nM FAM-DNA in assay buffer.

  • Plate Dispensing:

    • Dispense 10 µL of 2x Protein Solution into 384-well Black plates.

    • Negative Control Wells: Dispense 10 µL Buffer only (no protein).

  • Compound Addition:

    • Add 100 nL of Library compounds or Distamycin A (dose-response for QC).

    • Incubate 15 mins to allow compound-protein or compound-DNA equilibration.

  • Tracer Addition: Add 10 µL of 2x Tracer Solution to all wells.

  • Final Incubation: 30-60 minutes at Room Temperature.

  • Readout: Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

Workflow Diagram (FP Screen)

FP_Workflow Start Start: Reagent Prep Step1 1. Dispense HMGA1 Protein (384-well Plate) Start->Step1 Step2 2. Acoustic Transfer (Library / Distamycin) Step1->Step2 Step3 3. Add FAM-DNA Tracer Step2->Step3 Step4 4. Incubate 60 min Step3->Step4 Read 5. Read FP (mP) Step4->Read Analysis Data Analysis (Calculate IC50) Read->Analysis

Figure 2: HTS Workflow for HMGA1 Inhibition Screen.

Data Analysis & Quality Control

Validation Metrics

For both assays, plate quality must be validated using the Z-Factor (


):


  • 
    : Mean and SD of Positive Control (Distamycin A, 10 µM).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
  • Acceptance Criteria:

    
     indicates a robust assay.
    
Distamycin A Reference Data

When running these assays, Distamycin A should yield the following typical values (dependent on specific DNA sequence):

  • FID Assay IC50: ~0.5 - 2.0 µM (displacement of Hoechst).

  • FP Assay IC50: ~1.0 - 5.0 µM (displacement of HMGA1).

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal Window (FID) Hoechst concentration too highTitrate Hoechst; ensure [Hoechst]

[DNA].
High Variability (CV%) Liquid handling errors or bubblesCentrifuge plates (1000g, 1 min) after dispensing.
Compound Precipitation Distamycin insolubility in bufferEnsure final DMSO concentration is 1-2%. Do not freeze aqueous dilutions.[2]
Interference Library compound autofluorescenceUse Red-shifted dyes (e.g., TO-PRO-3) if library is blue-fluorescent.

References

  • Mechanism of HMGA1 Inhibition: Smith, A. E., & Buchmueller, K. L. (2011).[4] Molecular basis for the inhibition of HMGA1 proteins by distamycin A. Biochemistry, 50(38), 8107-8116.

  • In Vivo Application: Baron, R. M., et al. (2010).[5] Distamycin A inhibits HMGA1-binding to the P-selectin promoter and attenuates lung and liver inflammation.[5][6] PLOS ONE, 5(5), e10656.[5]

  • FID Assay Protocol: Boger, D. L., et al. (2001). A simple, high-resolution method for establishing DNA binding affinity and sequence selectivity. Journal of the American Chemical Society, 123(25), 5878-5891.

  • Hoechst/Distamycin Competition: Tse, W. C., & Boger, D. L. (2004). Sequence-selective DNA recognition: natural products and nature's lessons. Chemistry & Biology, 11(12), 1607-1617.

Sources

Troubleshooting & Optimization

Distamycin A hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for Distamycin A hydrochloride. As a potent, AT-rich DNA minor groove binder, Distamycin A is a cornerstone reagent in molecular biology, virology, and drug discovery.[1][2][3] However, its utility is often hampered by significant solubility challenges that can lead to experimental variability and failure.

This guide is designed by application scientists for researchers in the field. We move beyond simple protocols to explain the physicochemical principles governing Distamycin A's behavior in solution. Our goal is to empower you with the knowledge to not only solve common solubility problems but also to proactively design experiments that prevent them from occurring.

Troubleshooting Guide: Resolving Common Solubility Issues

This section addresses the most frequent and urgent problems encountered when working with this compound.

Q: My this compound powder won't dissolve in my aqueous buffer (e.g., Tris-HCl, PBS). What's wrong?

A: This is a very common issue. This compound has limited solubility in neutral aqueous buffers. The crystalline structure of the powder requires significant energy to break down (lattice energy), and the molecule itself is not sufficiently hydrophilic to dissolve easily in water alone, despite being a salt.[4]

  • Causality: The hydrochloride salt improves aqueous solubility compared to the free base, but it is often insufficient for preparing high-concentration stock solutions. Direct dissolution in a buffer is often trying to achieve a concentration that exceeds the compound's thermodynamic solubility limit in that specific solvent system.[5]

  • Immediate Solution: Do not attempt to make your primary stock solution in an aqueous buffer. You must first create a high-concentration stock in a suitable organic solvent.

  • Recommended Action: Proceed to the protocol for "Preparing a High-Concentration Stock Solution in DMSO."

Q: I successfully dissolved Distamycin A in DMSO, but it precipitated immediately when I diluted it into my aqueous experimental buffer. How can I fix this?

A: This phenomenon is known as "antisolvent precipitation." Distamycin A is highly soluble in 100% DMSO, but its solubility dramatically decreases as the percentage of water in the solvent mixture increases. When you add the DMSO stock to the aqueous buffer, you are rapidly creating a new solvent environment where the drug is no longer soluble, causing it to crash out of solution.

  • Causality: The high concentration of the drug in the DMSO droplet does not have time to disperse before the DMSO itself diffuses into the water, creating localized supersaturation and subsequent precipitation.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most likely cause is that your target final concentration in the aqueous buffer is too high. Verify the maximum aqueous solubility and ensure your experiment is designed below this threshold.

    • Modify the Dilution Technique:

      • Increase Agitation: Add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to quickly disperse the drug molecules before they can aggregate and precipitate.

      • Warm the Aqueous Buffer: Gently warming your buffer (e.g., to 37°C) can transiently increase the solubility of Distamycin A, aiding in the dilution process.[5] Ensure this temperature is compatible with your experiment.

      • Serial Dilutions: Perform an intermediate dilution step. For example, dilute the 100% DMSO stock into a 50:50 DMSO:water mixture first, and then dilute that solution into your final 100% aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

Q: My Distamycin A solution was clear initially but became cloudy or formed a precipitate after storage. Can I still use it?

A: No, you should discard the solution. Cloudiness or precipitation indicates that the compound is no longer fully dissolved.

  • Causality: This can happen for several reasons:

    • Temperature Fluctuation: If an aqueous solution was stored at room temperature and then moved to 4°C, the decrease in temperature likely lowered the drug's solubility limit, causing it to precipitate.

    • Solvent Evaporation: For stocks in volatile organic solvents like DMSO or ethanol, slight evaporation of the solvent over time can increase the drug concentration beyond its solubility limit.

    • Degradation: Although relatively stable, long-term storage, especially in aqueous solutions or with exposure to light, can lead to degradation.[6] Some degradation products may be less soluble than the parent compound.

  • Preventative Measures:

    • Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize evaporation and freeze-thaw cycles.[7]

    • Store solutions at -20°C or -80°C as recommended.[8]

    • For aqueous working solutions, it is best practice to prepare them fresh for each experiment from a frozen organic stock.[9]

Q: I'm observing inconsistent results between experiments using the same Distamycin A stock. Could solubility be the cause?

A: Absolutely. Inconsistent solubility is a primary cause of poor reproducibility.

  • Causality: If your stock solution contains microscopic, undissolved particles or has begun to precipitate, the actual concentration of dissolved, active drug you are adding to your experiment will vary with each pipetting. This is especially true if you do not vortex the stock solution thoroughly before each use.

  • Self-Validating Protocol:

    • Always Vortex: Vigorously vortex your stock solution for 15-30 seconds immediately before taking an aliquot.

    • Visual Inspection: Before use, hold the vial against a light source to check for any visible particulates or cloudiness.

    • Filter Sterilization (Aqueous Solutions): For working solutions prepared in aqueous buffers, filtering through a 0.22 µm syringe filter can remove any small precipitates that may have formed during dilution. This ensures you are working with a truly solubilized compound.[7] Note: Do not filter highly concentrated organic stocks as this can cause precipitation on the filter membrane.

Frequently Asked Questions (FAQs)

Q: What is the best solvent to prepare a stock solution of this compound?

A: For a high-concentration, long-term stock solution, Dimethyl sulfoxide (DMSO) is the recommended solvent. It can typically dissolve Distamycin A at concentrations of 20 mg/mL or higher.[9] For certain applications where DMSO is not permissible, ethanol can be used, but the achievable concentration is generally lower.[10]

Q: How does pH affect the solubility of this compound?

A: The pH of the aqueous solution is a critical factor.[4] Distamycin A contains basic functional groups (the amidino moiety) that become protonated at lower pH. This positive charge enhances the molecule's interaction with polar water molecules, thereby increasing its solubility. In one study, a solution was prepared in a sodium cacodylate buffer at pH 6.0.[11] In another, a Tris-HCl buffer at pH 7.4 was used, but often in conjunction with a small amount of NaCl to aid stability.[12] As a general rule, solubility in aqueous solutions will be greater in slightly acidic conditions (pH 5-6.5) than in neutral or alkaline conditions.

Q: Why is it important to use the hydrochloride (HCl) salt form?

A: The HCl salt form is crucial for initial solubility attempts in polar solvents. The "salt" form means the Distamycin A molecule is paired with a chloride counter-ion, carrying a positive charge. This pre-ionized state significantly improves its ability to interact with water compared to the neutral "free base" form of the molecule, a fundamental principle in drug formulation.[4]

Q: Can I use sonication or gentle heating to help dissolve the powder?

A: Yes, both methods can be used cautiously.

  • Sonication: A brief period in a bath sonicator can help break up small aggregates of the powder and accelerate dissolution in the solvent.

  • Heating: Gently warming the solution (e.g., to 37-50°C) can increase the rate of dissolution and the solubility limit.[5] However, prolonged exposure to high temperatures can potentially degrade the compound, so this should be done for short periods only.[13] Always allow the solution to return to room temperature to ensure the compound remains in solution before storage or use.

Q: What are the recommended storage conditions for this compound?

A:

  • Powder: Store the solid powder desiccated at -20°C for long-term stability (up to 3 years).[8]

  • Solutions: Prepare high-concentration stock solutions in DMSO, aliquot into single-use volumes, and store at -80°C for up to one year.[8] Avoid repeated freeze-thaw cycles. Aqueous solutions are much less stable and should be prepared fresh for each experiment and not stored for more than a day.[9]

Data and Protocols

Solubility Data Summary
SolventReported ConcentrationConditions / NotesSource(s)
Water Low / LimitedSolubility is poor. Not recommended for stock solutions.[11]
Aqueous Buffers ~0.2 mg/mL (in PBS)Solubility is pH-dependent; better in slightly acidic buffers.[9]
3.57 mM (~1.8 mg/mL)Prepared in 50 mM sodium cacodylate (pH 6.0).[11]
~330 µM (~0.17 mg/mL)Prepared in 5 mM Tris HCl (pH 7.4) with 15-20 mM NaCl.[12]
DMSO ~20 mg/mLRecommended solvent for high-concentration stock solutions.[8][9]
Ethanol SolubleCan be used as an alternative to DMSO, though max concentration may be lower.[10]
DMF ~30 mg/mLAn alternative organic solvent with high solubilizing capacity.[9]
Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Objective: To prepare a stable, high-concentration stock solution for long-term storage.

  • Materials:

    • This compound powder (MW: 517.98 g/mol for HCl salt)[14]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or cryovials

  • Methodology:

    • Pre-weigh: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weighing: Accurately weigh out the desired amount of powder (e.g., 5 mg) in a sterile tube. Perform this in a chemical fume hood.

    • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For 5 mg to make a 10 mg/mL solution, add 500 µL of DMSO.

    • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath until the solution is completely clear with no visible particulates.

    • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed tubes.

    • Storage: Store the aliquots at -80°C. Protect from light.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

  • Objective: To dilute the DMSO stock into an aqueous buffer for immediate use in an experiment, minimizing precipitation.

  • Materials:

    • 10 mg/mL Distamycin A stock in DMSO (19.3 mM)

    • Sterile experimental buffer (e.g., Tris-HCl, pH 7.4)

    • Sterile polypropylene tubes

  • Methodology:

    • Thaw Stock: Remove one aliquot of the DMSO stock from the -80°C freezer and thaw it completely at room temperature.

    • Vortex Stock: Once thawed, vortex the DMSO stock vigorously for 15-30 seconds.

    • Prepare Buffer: Add the required volume of your final aqueous buffer to a new sterile tube (e.g., 999.5 µL for a 1 mL final volume). Place this tube on a vortexer set to a medium-high speed.

    • Dilution: While the buffer is actively vortexing, withdraw the required volume of the DMSO stock (e.g., 0.52 µL of 19.3 mM stock for a final 10 µM concentration in 1 mL). Submerge the pipette tip into the buffer and dispense the stock solution directly into the vortex.

    • Final Mix: Continue vortexing for an additional 15-30 seconds to ensure homogeneity.

    • Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate.

    • Usage: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.

Visualized Workflows and Relationships

TroubleshootingWorkflow start Problem: Distamycin A is not dissolving or is precipitating. check_solvent Are you preparing the initial stock solution directly in an aqueous buffer? start->check_solvent use_dmso STOP. This is incorrect. Prepare a concentrated stock in 100% DMSO first. check_solvent->use_dmso  Yes check_dilution Is precipitation occurring during dilution from organic stock into aqueous buffer? check_solvent->check_dilution  No protocol_1 Follow Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO. use_dmso->protocol_1 dilution_solutions Troubleshoot Dilution: 1. Vigorously vortex buffer during addition. 2. Warm the aqueous buffer (e.g., 37°C). 3. Check if final concentration is too high. 4. Perform serial dilutions. check_dilution->dilution_solutions  Yes check_storage Did a clear solution precipitate during storage? check_dilution->check_storage  No protocol_2 Follow Protocol 2: Preparation of a Working Solution in Aqueous Buffer. dilution_solutions->protocol_2 storage_solutions Solution is compromised. Discard. To Prevent: 1. Store as single-use aliquots at -80°C. 2. Prepare aqueous solutions fresh. 3. Ensure vials are tightly sealed. check_storage->storage_solutions  Yes

Caption: Troubleshooting workflow for this compound solubility issues.

FactorsAffectingSolubility center Distamycin A HCl Solubility solvent Solvent Choice center->solvent ph Aqueous pH center->ph temp Temperature center->temp concentration Concentration center->concentration solvent_desc High in DMSO, DMF Moderate in Ethanol Low in Water/Buffers solvent->solvent_desc ph_desc Increased solubility at lower (slightly acidic) pH due to protonation. ph->ph_desc temp_desc Higher temperature generally increases solubility and dissolution rate. temp->temp_desc conc_desc Precipitation occurs when concentration exceeds the solubility limit of the solvent. concentration->conc_desc

Caption: Key factors influencing the solubility of this compound.

References

  • Basu, A., et al. (2011). Effect of DNA Groove Binder Distamycin A upon Chromatin Structure. PLoS ONE. Available at: [Link]

  • Olsen, G.L., et al. (2000). Chemical structure of the minor groove binder distamycin. Nucleic Acids Research. Available at: [Link]

  • Arcamone, F., & Animati, F. (2003). Cytotoxics derived from distamycin A and congeners. Current Medicinal Chemistry. Available at: [Link]

  • Klevit, R. E., et al. (1986). 1H NMR studies on the interaction between distamycin A and a symmetrical DNA dodecamer. Biochemistry. Available at: [Link]

  • Zimmer, C., & Luck, G. (1972). Stability and dissociation of the DNA complexes with distamycin A and Netropsin in the presence of organic solvents, urea and high salt concentration. Biochimica et Biophysica Acta. Available at: [Link]

  • BioChemPartner. (n.d.). Distamycin A. BioChemPartner.com. Available at: [Link]

  • Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. TWiki. Available at: [Link]

  • Tolbert, B.S., & Trautman, J.K. (2004). Antiviral Activity of Distamycin A Against Vaccinia Virus Is the Result of Inhibition of Postreplicative mRNA Synthesis. Journal of Virology. Available at: [Link]

  • ResearchGate. (n.d.). Forced Degradation Data of Clindamycin. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Stock Solution - Microbiology and Molecular Biology. wisc.edu. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]

  • Google Patents. (2004). US20040266997A1 - Degradation products of azithromycin, and methods for their indentification. Google Patents.
  • iGEM. (n.d.). Antibiotic stock solution. iGEM. Available at: [Link]

  • ResearchGate. (2015). How to make sure rapamycin completely dissolve in medium?. ResearchGate. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • PubMed. (2013). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cytotoxicity of Distamycin A Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of DNA-binding agents, Distamycin A has long been a molecule of interest. This natural antibiotic exhibits a remarkable affinity for the minor groove of B-DNA, particularly at AT-rich sequences.[1] However, its inherent cytotoxicity is relatively weak, limiting its direct therapeutic application.[1][2] This has spurred the development of a diverse array of Distamycin A derivatives, engineered to enhance cytotoxic potency while retaining the parent molecule's sequence-specific DNA binding capabilities. This guide provides an in-depth comparison of the cytotoxicity of key Distamycin A hydrochloride derivatives, supported by experimental data and detailed protocols to empower your research.

The Rationale for Derivatization: From Binding to Cytotoxicity

The core principle behind the development of cytotoxic Distamycin A derivatives lies in using the Distamycin A scaffold as a "delivery vehicle" to target cytotoxic moieties to specific DNA sequences.[3][4] By attaching alkylating agents or other cytotoxic functional groups, these derivatives can induce DNA damage, disrupt cellular processes, and ultimately trigger cancer cell death. This targeted approach aims to increase the therapeutic index by concentrating the cytotoxic effect at the DNA level, potentially reducing off-target toxicity.[3]

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of a derivative's potential lies in its cytotoxic potency, typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the proliferation of 50% of a cancer cell population. A lower IC50 value indicates higher potency.

The following table summarizes the reported IC50 values for Distamycin A and some of its notable derivatives across various cancer cell lines. It is crucial to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Compound/DerivativeCancer Cell LineIC50 ValueReference(s)
Distamycin A L1210 (Murine Leukemia)~10 µM[5]
Tallimustine (FCE 24517) CEM (Human Leukemia)3.5 nM[5]
SNB-19 (Glioblastoma)Lower than FCE 24561[6]
A2780 (Ovarian Cancer)Lower than FCE 24561[6]
DU 145 (Prostate Cancer)Lower than FCE 24561[6]
Brostallicin (PNU-166196) L1210 (Melphalan-resistant)0.46 ng/mL[7]
L1210 (Parental)1.45 ng/mL[7]
α-bromoacryloyl derivative L1210 (Murine Leukemia)80 nM[5]
Two-pyrrole analogue of α-bromoacryloyl derivative L1210 (Murine Leukemia)1300 nM[5]
Compound 18 (pyrazole-pyrrole hybrid) CEM (Human Leukemia)70 nM[1]
Compounds 18-20 (pyrazole-pyrrole hybrids) CEM (Human Leukemia)70-400 nM[1]

Key Insights from the Data:

  • Derivatization Dramatically Enhances Potency: The most striking observation is the massive increase in cytotoxicity upon derivatization. Tallimustine, a benzoyl mustard derivative, exhibits nanomolar potency, a significant improvement over the micromolar activity of the parent Distamycin A.[5]

  • Structure-Activity Relationships Emerge: The data suggests a clear link between the nature of the derivative and its cytotoxic effect. For instance, the α-bromoacryloyl derivative is significantly more potent than its two-pyrrole analogue, highlighting the importance of the number of pyrrole rings in the DNA-binding domain for optimal activity.[5] Similarly, pyrazole-pyrrole hybrids have demonstrated potent cytotoxicity in the nanomolar range.[1]

  • Cell Line Specificity is a Critical Factor: The efficacy of these derivatives can vary significantly between different cancer cell lines, underscoring the importance of testing against a diverse panel of cells to identify specific therapeutic opportunities.

Unraveling the Mechanisms of Cytotoxicity

The cytotoxic effects of Distamycin A derivatives are intrinsically linked to their interaction with DNA. The following diagram illustrates the general mechanism of action.

Distamycin_A_Derivative_Mechanism cluster_0 Cellular Uptake and Nuclear Localization cluster_1 DNA Interaction and Damage cluster_2 Cellular Consequences Derivative Distamycin A Derivative Nucleus Nucleus Derivative->Nucleus Translocation DNA DNA Minor Groove (AT-rich sequences) Nucleus->DNA Binding Alkylation DNA Alkylation / Covalent Adduct Formation DNA->Alkylation Covalent Modification Replication_Inhibition Inhibition of DNA Replication & Transcription Alkylation->Replication_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Acquisition and Analysis A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with serial dilutions of Distamycin A derivatives B->C D 4. Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E 5. Perform chosen cytotoxicity assay (MTT, Crystal Violet, or LDH) D->E F 6. Measure absorbance or luminescence using a plate reader E->F G 7. Calculate percentage of cell viability F->G H 8. Determine IC50 values G->H

Caption: A generalized workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Distamycin A derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Crystal Violet Assay

This assay quantifies cell viability by staining the DNA of adherent cells.

Principle: Crystal violet is a dye that binds to the DNA of cells. After treatment, non-adherent (dead) cells are washed away, and the remaining adherent (viable) cells are stained. The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Washing: After the incubation period, carefully aspirate the medium and wash the cells gently with phosphate-buffered saline (PBS).

  • Fixation: Add 100 µL of a fixative solution (e.g., 4% paraformaldehyde or methanol) to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.

Principle: LDH is released into the culture supernatant upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well containing the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the amount of LDH released and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer). Determine the IC50 values based on the dose-response curve.

Conclusion and Future Directions

The derivatization of Distamycin A has proven to be a highly effective strategy for developing potent cytotoxic agents with potential anticancer applications. By leveraging the DNA minor groove binding properties of the parent molecule, these derivatives can deliver cytotoxic payloads with a degree of sequence specificity. The comparative analysis of IC50 values clearly demonstrates the significant enhancement in potency achieved through chemical modification.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives that can recognize and target specific DNA sequences associated with cancer-related genes to minimize off-target effects.

  • Overcoming Resistance: Developing novel derivatives that are effective against cancer cells that have developed resistance to conventional chemotherapies.

  • Enhancing Drug Delivery: Exploring new strategies to improve the cellular uptake and nuclear localization of these compounds.

The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of novel Distamycin A derivatives. By employing these standardized methods, researchers can generate reliable and comparable data, accelerating the discovery and development of the next generation of DNA-targeted cancer therapeutics.

References

  • Cozzi, P., Beria, I., Caldarelli, M., Capolongo, L., Geroni, C., & Mongelli, N. (2001). Distamycin Derivatives as Potential Anticancer Agents. IDrugs, 4(5), 573-81. [Link]

  • Geroni, C., Cozzi, P., & Capolongo, L. (2000). Cytotoxics derived from distamycin A and congeners. Current pharmaceutical design, 6(13), 1351–1372. [Link]

  • Broggini, M., Marchini, S., D'Incalci, M., & Geroni, C. (2002). Brostallicin, a novel anticancer agent whose activity is enhanced upon binding to glutathione. Cancer research, 62(8), 2345–2349. [Link]

  • Baraldi, P. G., Romagnoli, R., Beria, I., Cozzi, P., Geroni, C., Mongelli, N., Bianchi, N., Mischiati, C., & Gambari, R. (2000). Synthesis and Antitumor Activity of New Benzoheterocyclic Derivatives of Distamycin A. Journal of Medicinal Chemistry, 43(14), 2675–2684. [Link]

  • Bialas, M., & Dervan, P. B. (2009). New Solid Phase Synthesis of Distamycin Analogues. Molecules (Basel, Switzerland), 14(6), 2183–2195. [Link]

  • D'Incalci, M., & Sessa, C. (2005). Development of distamycin-related DNA binding anticancer drugs. Expert opinion on investigational drugs, 14(11), 1335–1344. [Link]

  • Baraldi, P. G., Romagnoli, R., & Beria, I. (2006). Hybrid molecules based on distamycin A as potential antitumor agents. Arkivoc, 2006(7), 20-34. [Link]

  • Broggini, M., Marchini, S., D'Incalci, M., & Geroni, C. (2002). Brostallicin, a novel anticancer agent whose activity is enhanced upon binding to glutathione. Cancer research, 62(8), 2345–2349. [Link]

  • Broggini, M., Ponti, M., Ottolenghi, F., D'Incalci, M., Mongelli, N., & Mantovani, R. (1995). The alkylating antitumor drug tallimustine does not induce DNA repair. Anticancer research, 15(5B), 1961–1966. [Link]

  • Mantovani, R., & Moncollin, V. (1995). Distamycin A and tallimustine inhibit TBP binding and basal in vitro transcription. Nucleic acids research, 23(10), 1739–1746. [Link]

  • Baraldi, P. G., Romagnoli, R., & Beria, I. (2006). Hybrid molecules based on distamycin A as potential antitumor agents. Arkivoc, 2006(7), 20-34. [Link]

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor protocols, 2016(4), pdb.prot087379. [Link]

  • Danesi, R., De Feo, G., Costa, M., Bernardini, N., Del Tacca, M., & Geroni, C. (1998). Characterization of the toxicity of distamycin derivatives on cancer cell lines and rat heart. Anticancer research, 18(5A), 3241–3246. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Distamycin A hydrochloride
Reactant of Route 2
Reactant of Route 2
Distamycin A hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.